2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one is a complex organic compound that features a quinoline core structure substituted with a 1,3-benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Heck reaction, where 1,3-benzodioxole is coupled with a suitable halogenated quinoline derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Saturated quinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Materials Science: It is explored for use in organic electronics due to its unique electronic properties, which can be tuned by modifying the substituents on the quinoline and benzodioxole rings.
Biological Studies: The compound is used as a probe to study enzyme interactions and receptor binding due to its ability to fluoresce under certain conditions.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division.
Pathways Involved: By inhibiting topoisomerase, the compound induces DNA damage and triggers apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzodioxole moiety and are studied for their anticancer properties.
Benzodioxole derivatives: Various benzodioxole derivatives are explored for their biological activities, including COX inhibition and cytotoxic effects.
Uniqueness
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one is unique due to its combination of the quinoline and benzodioxole moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-16-10-13(19-15-4-2-1-3-14(15)16)7-5-12-6-8-17-18(9-12)22-11-21-17/h1-10H,11H2,(H,19,20)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICVHBAOKGNLCR-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.